Methyl 4-ethylbenzoate
Description
Contextualization of Benzoate (B1203000) Esters in Organic Chemistry
Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. wikipedia.orgnih.gov This esterification reaction is a cornerstone of organic chemistry, illustrating the formation of an ester linkage (-COO-) between a carboxyl group and a hydroxyl group. fiveable.me These esters are characterized by a benzene (B151609) ring attached to the carbonyl group of the ester functionality. fiveable.me
The broader family of benzoate esters, including compounds like ethyl benzoate, are recognized for their applications as flavoring agents and fragrances, often possessing pleasant, fruity odors. wikipedia.orgnih.gov They are also pivotal intermediates in the synthesis of more complex molecules. The reactivity of the ester group and the aromatic ring allows for a wide range of chemical transformations, making them versatile building blocks in organic synthesis. fiveable.meorganic-chemistry.org The study of benzoate esters provides a foundational understanding of reaction mechanisms such as esterification, hydrolysis, and transesterification. fiveable.meacs.org
Elucidation of Research Significance and Academic Rationale
The scientific inquiry into Methyl 4-ethylbenzoate (B1233868) is driven by its utility as a specific molecular scaffold and a model compound for various investigations. Its structure, featuring both an ester functional group and an ethyl-substituted benzene ring, allows for targeted studies of electronic and steric effects on reaction outcomes.
Overview of Key Research Domains Pertaining to Methyl 4-ethylbenzoate
Research involving this compound spans several specialized areas within chemistry and materials science. It is frequently utilized as a building block in organic synthesis, providing a starting point for the creation of more complex molecules. carlroth.comoakwoodchemical.com Its application extends to the development of new materials, where its structural features can be exploited to direct the formation of specific architectures. biosynth.com
The compound also serves as a valuable analytical standard and reagent in various research fields, including battery research, chromatography, and spectroscopy. carlroth.com Its well-defined chemical properties make it a reliable reference material for the development and validation of analytical methods.
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| CAS Number | 7364-20-7 chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₁₀H₁₂O₂ scbt.comaccelachem.com |
| Molecular Weight | 164.20 g/mol scbt.comaccelachem.com |
| Physical Form | Liquid sigmaaldrich.com |
| Purity | ≥95% carlroth.com |
Interactive Data Table: Related Benzoate Esters
| Compound Name | CAS Number | Molecular Formula |
| Ethyl benzoate | 93-89-0 nih.gov | C₉H₁₀O₂ wikipedia.org |
| Ethyl 4-methylbenzoate | 94-08-6 chemicalbook.com | C₁₀H₁₂O₂ |
| Methyl benzoate | 93-58-3 | C₈H₈O₂ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAABRJFUDNBRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223858 | |
| Record name | Benzoic acid, 4-ethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7364-20-7 | |
| Record name | Benzoic acid, 4-ethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-ethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-ethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to Methyl 4-ethylbenzoate (B1233868) Synthesis
The primary route to Methyl 4-ethylbenzoate involves the esterification of 4-ethylbenzoic acid with methanol (B129727). Modern synthetic chemistry has focused on optimizing this process for efficiency, yield, and environmental sustainability through refined protocols and the development of novel catalytic methods.
The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, remains a fundamental method for synthesizing esters. wikipedia.org The reaction involves heating a carboxylic acid (4-ethylbenzoic acid) and an alcohol (methanol) in the presence of an acid catalyst. wikipedia.org
Key to optimizing this equilibrium-driven reaction is the effective removal of water, which shifts the equilibrium toward the product side. organic-chemistry.orgmasterorganicchemistry.com This is commonly achieved by using a large excess of the alcohol reactant or through physical removal of water using a Dean-Stark apparatus. wikipedia.orgnumberanalytics.com Typical reaction times range from 1 to 10 hours at temperatures between 60–110 °C. wikipedia.org
Catalysts: A variety of acid catalysts are employed. While traditional mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective, they pose challenges in separation and can generate corrosive waste streams. wikipedia.orgmdpi.com This has led to the development of solid acid catalysts, which are more environmentally benign and easily recoverable. mdpi.com Examples of effective solid catalysts include:
Zirconium/Titanium Oxides: A solid acid catalyst composed of zirconium fixed on titanium has shown high activity for the esterification of various benzoic acids with methanol. mdpi.com
Sulfonated Resins: Ion-exchange resins like Dowex H+ have been used effectively, sometimes in conjunction with sodium iodide, to catalyze esterification under mild conditions. nih.gov For instance, methyl benzoate (B1203000) was synthesized in 82% yield by refluxing benzoic acid in methanol with Dowex and NaI for 24 hours. nih.gov
Modified Clays: Clay catalysts can be modified to act as solid acids, improving conversion rates to over 99.5% in some cases and avoiding the aqueous workup needed for liquid acid catalysts. google.com
Alternative Protocols: Beyond direct esterification, other methods can be utilized:
From Acyl Chlorides: 4-ethylbenzoic acid can be converted to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with methanol. commonorganicchemistry.com
Transesterification: An existing ester, such as ethyl 4-ethylbenzoate, can be converted to this compound by reaction with a large excess of methanol in the presence of an acid or base catalyst. libretexts.org Studies using sulfonated graphitic carbon nitride have shown that transesterification of ethyl benzoate to methyl benzoate can proceed with yields greater than 98%. taylorandfrancis.com
The table below summarizes various conditions for esterification.
| Catalyst System | Reactants | Conditions | Yield | Reference |
| Sulfuric Acid (H₂SO₄) | Benzoic Acid, Methanol | Reflux | High | wikipedia.org |
| Zr/Ti Solid Acid | p-Methylbenzoic Acid, Methanol | 120 °C, 24 h | Good | mdpi.com |
| Dowex H⁺ / NaI | Benzoic Acid, Methanol | Reflux, 24 h | 82% | nih.gov |
| Microwave (H₂SO₄) | Benzoic Acid, Methanol | Microwave Irradiation | Appreciable | uwlax.edu |
Biocatalysis offers a green alternative to traditional chemical synthesis, operating under mild conditions with high selectivity. Enzymes, particularly lipases, are widely used for ester synthesis. The esterification of 4-ethylbenzoic acid with methanol can be efficiently catalyzed by immobilized lipases.
These reactions are typically conducted in non-aqueous solvents to shift the equilibrium towards synthesis rather than hydrolysis. The choice of solvent, enzyme, and reaction conditions is critical for achieving high conversion rates. While specific studies on the chemoenzymatic synthesis of this compound are not broadly detailed in the provided context, the principles are well-established for similar aromatic esters. The use of enzymes avoids harsh acidic conditions and high temperatures, reducing byproduct formation and energy consumption.
Synthesis of this compound Derivatives and Analogues
This compound serves as a versatile scaffold for the synthesis of more complex molecules through functionalization of either the aromatic ring or the ester group.
The aromatic ring of this compound contains two substituents: an ethyl group (-CH₂CH₃) and a methoxycarbonyl group (-COOCH₃). Both are ortho-, para-directing groups for electrophilic aromatic substitution. However, the ethyl group is an activating group, while the ester is a deactivating group. The positions ortho to the activating ethyl group (positions 3 and 5) are the most likely sites for substitution.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, likely at the 3-position.
Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃) would introduce a halogen atom, also expected primarily at the 3-position.
Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups onto the aromatic ring, though the deactivating effect of the ester group can make these reactions challenging.
The ester functional group is reactive and can be transformed into a variety of other functional groups. libretexts.org
Hydrolysis: The ester can be cleaved back to the parent carboxylic acid (4-ethylbenzoic acid) and methanol by heating with water in the presence of either an acid or a base catalyst. libretexts.org Base-promoted hydrolysis, known as saponification, is irreversible as it forms the carboxylate salt. libretexts.org
Transesterification: As mentioned previously, reacting this compound with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst will produce a new ester (e.g., ethyl 4-ethylbenzoate). libretexts.orgtubitak.gov.tr
Reduction: The ester can be reduced to the corresponding primary alcohol, (4-ethylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. Using a milder reducing agent like diisobutylaluminum hydride (DIBAH) at low temperatures can selectively reduce the ester to an aldehyde (4-ethylbenzaldehyde). libretexts.org
Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding amide (4-ethylbenzamide). This reaction is typically slower than hydrolysis and may require heating.
Grignard Reaction: Reaction with organometallic reagents, such as Grignard reagents (R-MgBr), will add the 'R' group twice to the carbonyl carbon, ultimately forming a tertiary alcohol after an acidic workup.
The table below summarizes key transformations of the ester group.
| Reaction | Reagent(s) | Product Functional Group |
| Saponification | NaOH, H₂O | Carboxylate Salt |
| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Alcohol |
| Partial Reduction | 1. DIBAH, -78°C 2. H₂O | Aldehyde |
| Amidation | R₂NH, heat | Amide |
Reaction Kinetics and Mechanistic Investigations in Synthesis
Understanding the kinetics and mechanism of esterification is crucial for process optimization. The Fischer-Speier esterification follows a multi-step mechanism involving an acyl substitution pathway. wikipedia.org
Protonation: The acid catalyst protonates the carbonyl oxygen of 4-ethylbenzoic acid, increasing the electrophilicity of the carbonyl carbon. wikipedia.orgnumberanalytics.com
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. wikipedia.orgorganic-chemistry.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). wikipedia.org
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. wikipedia.org
Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final product, this compound. wikipedia.org
Kinetic studies on the esterification of benzoic acid with methanol using solid acid catalysts have confirmed the reaction often follows first-order kinetics. researchgate.net Theoretical studies using Density Functional Theory (DFT) have also been employed to model the reaction mechanism, investigating the transition state structures and energy profiles of the esterification process. researchgate.net These computational approaches provide deeper insight into the reactivity and stability of intermediates, complementing experimental findings. researchgate.net For example, kinetic models have been developed for the esterification of benzoic acid with methanol using functionalized silica (B1680970) gel catalysts, showing that a maximum benzoic acid conversion of 60% was achievable under specific batch reactor conditions. researchgate.net
Catalytic Strategies and Reaction Optimization
The synthesis of this compound and related esters is often achieved through esterification or transesterification reactions, where the choice of catalyst plays a pivotal role in reaction efficiency and product yield.
One innovative approach involves the photocatalytic esterification of 4-ethylbenzoic acid. A study demonstrated the use of a KNaPHI/UV-LEDs system with an oxygen atmosphere in methanol. rsc.org This method resulted in a 67% yield of this compound. rsc.org The optimization of such photocatalytic reactions involves careful consideration of the catalyst, light source, and reaction atmosphere to maximize the conversion of the starting material.
Iron complexes have emerged as cost-effective and less toxic catalysts for cross-coupling reactions. In one instance, the coupling of methyl 4-chlorobenzoate (B1228818) with ethylmagnesium chloride, catalyzed by Fe(acac)3, produced this compound. researchgate.net The yield of this reaction was significantly influenced by the presence of ligands, with ligands such as tetramethylethylenediamine (TMEDA) or hexamethylenetetramine (HMTA) in conjunction with 1-methyl-2-pyrollidinone (NMP) as a cosolvent leading to higher yields compared to the reaction without these ligands. researchgate.net
Transesterification offers another route to this compound. The use of carbenes as catalysts for the transesterification of ethyl benzoate in methanol has been explored. arkat-usa.org Both individual and in-situ generated carbenes, particularly adamantyl and aromatic substituted cyclic compounds, have shown high efficiency, with high turnover numbers (TON) at room temperature. arkat-usa.org Notably, these reactions proceed effectively without the need for molecular sieves to remove byproducts. arkat-usa.org
Microwave-assisted synthesis, often coupled with solid acid catalysts like expandable graphite (B72142) (EG), provides a rapid and efficient method for esterification. cibtech.org For the synthesis of ethyl benzoate, a related ester, optimization of reaction conditions such as the molar ratio of benzoic acid to ethanol (B145695), catalyst loading, microwave power, and reaction temperature has been shown to significantly impact the yield. cibtech.org
The following table summarizes the optimization of various catalytic strategies for the synthesis of benzoate esters:
| Catalyst System | Reactants | Key Optimization Parameters | Product | Yield | Reference |
| KNaPHI/UV-LEDs | 4-ethylbenzoic acid, Methanol, O2 | Catalyst type, Light source | This compound | 67% | rsc.org |
| Fe(acac)3 with TMEDA/HMTA | Methyl 4-chlorobenzoate, Ethylmagnesium chloride | Ligand, Cosolvent (NMP) | This compound | High | researchgate.net |
| Carbenes | Ethyl benzoate, Methanol | Catalyst type, Molar ratio | Methyl benzoate | High TON | arkat-usa.org |
| Expandable Graphite (Microwave) | Benzoic acid, Ethanol | Molar ratio, Catalyst loading, Microwave power, Temperature | Ethyl benzoate | 80.1% | cibtech.org |
| Dried Dowex H+/NaI | Benzoic acid, Methanol | Reaction time | Methyl benzoate | 82% | nih.gov |
Solvent Effects and Reaction Medium Considerations
In traditional Fischer esterification, an excess of the alcohol reactant, such as methanol, is often used to serve as both a reactant and the solvent. uwlax.eduscribd.com This drives the reaction equilibrium towards the formation of the ester product according to Le Chatelier's principle. uwlax.edu
For cross-coupling reactions, the use of a cosolvent can be crucial. In the iron-catalyzed synthesis of this compound, 1-methyl-2-pyrollidinone (NMP) was found to be an effective cosolvent, improving reaction outcomes. researchgate.net
The use of water-carrying agents, or azeotropic distillation, is a common strategy to remove water, a byproduct of esterification, and shift the reaction equilibrium towards the product. Cyclohexane is an effective water-carrying agent in the microwave-assisted synthesis of ethyl benzoate, as it forms a low-boiling azeotrope with water. cibtech.org
The polarity of the solvent can also play a significant role. The hydrolysis of ethyl benzoate, the reverse reaction of esterification, has been studied in aqueous-organic solvent systems like water-methanol. ajrconline.org The results indicate that the solvent composition affects the activation parameters of the reaction, highlighting the importance of solvent-solute interactions. ajrconline.org
In recent years, "green" solvents and solvent-free conditions have gained attention. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been used as both a catalyst and a solvent for the esterification of benzoic acid. dergipark.org.tr These solvents are often biodegradable, have low toxicity, and can be easily separated from the reaction mixture, offering a more environmentally friendly alternative to traditional organic solvents. dergipark.org.tr Similarly, ionic liquids have also been investigated as catalysts and solvents in esterification reactions. dergipark.org.tr
The table below illustrates the impact of different solvents and reaction media on the synthesis of benzoate esters:
| Reaction Type | Solvent/Medium | Role of Solvent/Medium | Key Findings | Reference |
| Fischer Esterification | Excess Methanol | Reactant and Solvent | Drives equilibrium towards product formation. | uwlax.eduscribd.com |
| Iron-Catalyzed Cross-Coupling | 1-Methyl-2-pyrollidinone (NMP) | Cosolvent | Improves reaction yield. | researchgate.net |
| Microwave-Assisted Esterification | Cyclohexane | Water-carrying agent | Removes water via azeotropic distillation, increasing yield. | cibtech.org |
| Esterification | Deep Eutectic Solvents (DES) | Catalyst and Solvent | Environmentally friendly alternative, high conversion rates. | dergipark.org.tr |
| Esterification | Ionic Liquids | Catalyst and Solvent | Alternative to traditional organic solvents. | dergipark.org.tr |
| Hydrolysis of Ethyl Benzoate | Water-Methanol | Reaction Medium | Solvent composition influences reaction kinetics. | ajrconline.org |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy Studies
High-resolution NMR spectroscopy serves as the cornerstone for the structural elucidation of methyl 4-ethylbenzoate (B1233868), providing precise information about the hydrogen and carbon framework of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer detailed insights into the chemical environment of each atom within the methyl 4-ethylbenzoate molecule. The chemical shifts (δ) are indicative of the electronic shielding around the nuclei, and the coupling patterns in ¹H NMR reveal the connectivity of adjacent protons.
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), displays distinct signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the ethyl group. The aromatic region shows two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing ester group are deshielded and appear further downfield compared to the protons meta to this group. The ethyl group presents as a quartet for the methylene (-CH₂) protons, coupled to the three protons of the adjacent methyl (-CH₃) group, which in turn appears as a triplet. The methyl ester protons appear as a sharp singlet, as they have no adjacent protons to couple with.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is significantly deshielded, appearing at the lowest field. The aromatic carbons show distinct signals, with the carbon attached to the ester group (ipso-carbon) and the carbon attached to the ethyl group appearing at different shifts from those bearing hydrogen atoms. The carbons of the methyl ester and the ethyl group are found in the upfield region of the spectrum.
Detailed ¹H and ¹³C NMR chemical shift data from scientific literature are presented below. acs.org
Table 1: ¹H NMR Chemical Shift Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (ortho to -COOCH₃) | 7.96 | d | 8.4 |
| Aromatic (meta to -COOCH₃) | 7.26 | d | 8.4 |
| Methyl Ester (-OCH₃) | 3.90 | s | - |
| Methylene (-CH₂CH₃) | 2.70 | q | 7.4 |
Table 2: ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 167.4 |
| Aromatic (C-COOCH₃) | 128.0 |
| Aromatic (CH, ortho to -COOCH₃) | 129.8 |
| Aromatic (CH, meta to -COOCH₃) | 127.6 |
| Aromatic (C-CH₂CH₃) | 149.9 |
| Methyl Ester (-OCH₃) | 52.1 |
| Methylene (-CH₂CH₃) | 29.1 |
To further confirm the assignments made from one-dimensional NMR spectra and to unambiguously establish the connectivity within the molecule, multidimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized.
A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, the following key correlations would be observed:
A cross-peak between the methylene quartet at ~2.70 ppm and the methyl triplet at ~1.25 ppm, confirming the presence of the ethyl group.
A cross-peak between the aromatic doublet at ~7.96 ppm and the aromatic doublet at ~7.26 ppm, confirming their ortho relationship on the benzene ring.
An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum maps the correlations between protons and the carbon atoms to which they are directly attached. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum. For this compound, the expected correlations are:
The aromatic proton signal at ~7.96 ppm would correlate with the aromatic carbon signal at ~129.8 ppm.
The aromatic proton signal at ~7.26 ppm would correlate with the aromatic carbon signal at ~127.6 ppm.
The methyl ester proton singlet at ~3.90 ppm would correlate with the methyl carbon signal at ~52.1 ppm.
The methylene proton quartet at ~2.70 ppm would correlate with the methylene carbon signal at ~29.1 ppm.
The methyl proton triplet at ~1.25 ppm would correlate with the methyl carbon signal at ~15.4 ppm.
Together, these multidimensional NMR experiments provide a robust and definitive confirmation of the molecular structure of this compound.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₀H₁₂O₂. The calculated exact mass for this formula is 164.08373 u. An experimental HRMS measurement would be expected to yield a value that is in very close agreement with this theoretical mass, thereby confirming the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation, with the resulting fragment ions being analyzed. This technique provides valuable information about the substructures present within the molecule.
For this compound (molecular weight 164.20 g/mol ), the fragmentation pattern in an electron ionization (EI) mass spectrum would be expected to show several characteristic fragment ions. Key fragmentation pathways for benzoate (B1203000) esters include:
Loss of the methoxy radical (•OCH₃): This results in the formation of a 4-ethylbenzoyl acylium ion at m/z 133. This is often a prominent peak in the spectrum. [C₂H₅C₆H₄COOCH₃]⁺• → [C₂H₅C₆H₄CO]⁺ + •OCH₃ (m/z 133)
Loss of carbon monoxide (CO) from the acylium ion: The acylium ion can further fragment by losing a neutral CO molecule to form a 4-ethylphenyl cation at m/z 105. [C₂H₅C₆H₄CO]⁺ → [C₂H₅C₆H₄]⁺ + CO (m/z 105)
Benzylic cleavage: A characteristic fragmentation for alkylbenzenes is the loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic cation at m/z 149. [C₂H₅C₆H₄COOCH₃]⁺• → [CH₃CHC₆H₄COOCH₃]⁺ + •CH₃ (m/z 149)
Analysis of these fragmentation patterns in an MS/MS experiment allows for the confident identification of the various structural components of the molecule, such as the ethyl group, the benzene ring, and the methyl ester functionality.
Infrared and Ultraviolet-Visible Spectroscopic Probing of Functional Groups
Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic properties.
Infrared spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (Ester) | ~1719 | Strong, sharp absorption |
| C-O (Ester) | ~1274, ~1106 | Strong absorptions |
| C=C (Aromatic) | ~1611 | Medium absorption |
| C-H (Aromatic) | >3000 | Weak to medium absorptions |
The strong absorption at approximately 1719 cm⁻¹ is highly characteristic of the carbonyl (C=O) stretch of a conjugated ester. The strong bands around 1274 cm⁻¹ and 1106 cm⁻¹ are typical for the C-O stretching vibrations of the ester group. The presence of the aromatic ring is indicated by the C=C stretching vibration around 1611 cm⁻¹ and the C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and ethyl groups are observed just below 3000 cm⁻¹.
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the substituted benzene ring and the carbonyl group of the ester—are responsible for its UV absorption. The aromatic ring gives rise to intense π → π* transitions, typically observed at shorter wavelengths (around 200-280 nm). The carbonyl group exhibits a weak n → π* transition, which is often observed at longer wavelengths but can be obscured by the more intense aromatic absorptions. The conjugation of the carbonyl group with the benzene ring affects the energy of these transitions, typically shifting the absorption maxima to longer wavelengths (a bathochromic shift). Therefore, this compound is expected to show strong absorption in the UV region, consistent with its aromatic ester structure.
X-ray Crystallography of this compound Derivatives
Determination of Solid-State Molecular Conformation
The solid-state conformation of a molecule is defined by its bond lengths, bond angles, and torsion angles, which are determined with high precision by X-ray diffraction analysis. For derivatives of this compound, these parameters reveal the spatial arrangement of the constituent atoms and functional groups.
In a study of methyl 4-methylbenzoate, a closely related compound, the molecule was found to be essentially planar. The dihedral angle between the aromatic ring and the carboxymethyl group (–COOMe) is reported to be a mere 0.95(6)°. researchgate.netresearchgate.net This planarity suggests a significant degree of conjugation between the phenyl ring and the ester functional group.
Similarly, in ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, another derivative, the dihedral angle between the pyrazole and benzene rings is 76.06 (11)°. The conformation of the ethyl ester side chain in this molecule is observed to be in an anti configuration, with a C—O—C—C torsion angle of −175.4 (3)°. doaj.org
In a more complex derivative, methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, the quinoline ring system and the benzene ring are inclined to one another by 29.22 (7)°. nih.gov This molecule exhibits an E conformation about the central C=C double bond. nih.gov The bond lengths of the single bonds adjacent to the double bond are found to be shorter than a typical C-C single bond, indicating electronic conjugation throughout this part of the molecule. nih.gov
Another example, ethyl 4-[(4-methylbenzyl)oxy]benzoate, crystallizes with three molecules in the asymmetric unit, which display slight conformational differences, particularly in relation to the ethoxy group. nih.gov
The table below summarizes key conformational parameters for some derivatives of this compound.
| Compound Name | Dihedral/Torsion Angle | Value (°) |
| Methyl 4-methylbenzoate | Aromatic ring and –COOMe group | 0.95 (6) |
| Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | Pyrazole and benzene rings | 76.06 (11) |
| Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | C—O—C—C (ethyl side chain) | -175.4 (3) |
| Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate | Quinoline and benzene rings | 29.22 (7) |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of intermolecular interactions. These non-covalent forces, although individually weak, collectively determine the stability and physical properties of the crystalline material.
In the crystal structure of methyl 4-methylbenzoate, intermolecular C—H···O contacts are observed, which link the molecules into infinite chains. researchgate.netresearchgate.net This demonstrates the role of weak hydrogen bonding in the supramolecular assembly of this compound.
For ethyl 4-[(4-methylbenzyl)oxy]benzoate, the crystal packing is characterized by a series of C—H···π interactions. nih.gov Despite the presence of multiple aromatic rings, significant π-stacking interactions are not observed, with centroid-to-centroid distances between the aromatic rings being in the range of 4.727 (3) to 4.946 (3) Å, which is generally considered too distant for effective π-stacking. nih.gov The packing also features non-conventional C—H···O hydrogen bonds. nih.gov
In the case of methyl 4-hydroxy-3-nitrobenzoate, the crystal structure is stabilized by an extensive network of twelve hydrogen bonding interactions and two π-stacking interactions, linking the molecules into infinite stacked sheets. semanticscholar.org
The crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate features an intramolecular O—H···N hydrogen bond within the 8-hydroxyquinoline moiety. nih.gov In the crystal, molecules are linked by pairs of O—H···O hydrogen bonds, forming inversion dimers. nih.gov
The following table provides a summary of the types of intermolecular interactions observed in the crystal structures of some this compound derivatives.
| Compound Name | Types of Intermolecular Interactions |
| Methyl 4-methylbenzoate | C—H···O contacts |
| Ethyl 4-[(4-methylbenzyl)oxy]benzoate | C—H···π interactions, C—H···O hydrogen bonds |
| Methyl 4-hydroxy-3-nitrobenzoate | Hydrogen bonding, π-stacking interactions |
| Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate | O—H···O hydrogen bonds (intermolecular), O—H···N hydrogen bond (intramolecular) |
Chemical Reactivity and Mechanistic Studies
Reactivity Profiling of Methyl 4-ethylbenzoate (B1233868) under Various Conditions
Methyl 4-ethylbenzoate, a benzoate (B1203000) ester, demonstrates predictable reactivity based on its functional groups. The ester group is the primary site of chemical reactions, while the ethyl group on the benzene (B151609) ring can also influence its reactivity. Under standard laboratory conditions, this compound is a stable compound. evitachem.comscbt.com However, its reactivity becomes apparent under specific conditions.
The presence of the ester and the aromatic ring makes it susceptible to various transformations. For instance, the ester can undergo nucleophilic attack, and the aromatic ring can participate in electrophilic substitution reactions. The ethyl group, being an activating group, can direct incoming electrophiles to the ortho and para positions, although the para position is already occupied.
The compound's stability is notable under neutral to slightly acidic or basic aqueous conditions (pH 4-8), where it is resistant to hydrolysis for extended periods at room temperature. vulcanchem.com However, under more extreme temperature and direct sunlight, it may become less stable. scbt.com It is also known to be incompatible with strong oxidizing agents. scbt.com
Oxidation and Reduction Pathways of this compound
Oxidation: The oxidation of alkylbenzoates, including this compound, can be achieved using various oxidizing agents. For instance, studies on similar esters like ethyl benzoate have shown that oxidation can lead to the formation of benzoic acid and an aldehyde. ijser.in The reaction with N-chloro-3-methyl-2, 6-diphenylpiperidine-4-one (NCMDP) in an acid medium has been investigated, demonstrating a potential pathway for the oxidation of the ester group. ijser.in While specific studies on this compound are limited, the principles of ester oxidation suggest that the primary reaction would involve the cleavage of the ester bond or oxidation of the ethyl group on the aromatic ring under strong oxidizing conditions.
Reduction: The reduction of this compound can be accomplished using powerful reducing agents. For example, lithium aluminum hydride (LiAlH₄) is capable of reducing esters to primary alcohols. libretexts.org In the case of this compound, this would yield (4-ethylphenyl)methanol and methanol (B129727). Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce esters. libretexts.org Another potential reduction pathway involves the replacement of substituents on the aromatic ring. For instance, in related bromo-substituted benzoates, the bromine atom can be replaced with hydrogen using reagents like lithium aluminum hydride. evitachem.com
Photochemical Transformations and Photostability Investigations
This compound is susceptible to degradation under ultraviolet (UV) light, particularly at wavelengths greater than 300 nm. vulcanchem.com This indicates a degree of photolability. Photochemical reactions of alkyl benzoates can be initiated by the absorption of light, leading to electronic excitation and subsequent chemical transformations. irispublishers.com
Research on alkyl benzoates has shown that they can undergo photocatalytic radical reactions. researchgate.net For example, the excited state of an organic photocatalyst can act as a one-electron injector, leading to the generation of alkyl radicals from alkyl benzoate esters. researchgate.net These radicals can then participate in various coupling reactions. researchgate.net Another studied photochemical reaction of benzoates involves their interaction with amines upon irradiation, leading to the formation of new C-N bonds. rsc.org While these studies may not directly involve this compound, they provide insight into the potential photochemical pathways it could undergo. The photostability of a molecule is a critical factor, and the observed decomposition under UV light suggests that exposure to sunlight could lead to its degradation over time. vulcanchem.com
Hydrolysis and Transesterification Reactions of this compound
Hydrolysis: Hydrolysis is a characteristic reaction of esters, leading to the formation of a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, this compound can be hydrolyzed to 4-ethylbenzoic acid and methanol. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org
Base-Promoted Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), this compound undergoes saponification. doubtnut.comdoubtnut.com This reaction is effectively irreversible and yields sodium 4-ethylbenzoate and methanol. doubtnut.comdoubtnut.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org Studies on the saponification of ethyl benzoate have provided detailed kinetic models, which could be applicable to this compound. researchgate.net this compound is resistant to hydrolysis in aqueous solutions with a pH between 4 and 8 at 25°C for over 24 hours. vulcanchem.com
Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can also be catalyzed by an acid or a base. For instance, reacting this compound with an excess of ethanol (B145695) in the presence of an acid or base catalyst would lead to the formation of ethyl 4-ethylbenzoate and methanol. libretexts.orgchemicalbook.com The use of catalysts like sodium borohydride in alcohol has also been shown to facilitate the transesterification of methyl benzoate to its corresponding ethyl ester. researchgate.net Furthermore, various carbene catalysts have demonstrated high efficiency in the transesterification of ethyl benzoate to methyl benzoate. arkat-usa.org
Table 1: Hydrolysis and Transesterification Reactions
| Reaction Type | Reactants | Products | Catalyst |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | This compound, Water | 4-Ethylbenzoic Acid, Methanol | Strong Acid (e.g., H₂SO₄) |
| Base-Promoted Hydrolysis | This compound, Sodium Hydroxide | Sodium 4-ethylbenzoate, Methanol | Strong Base (e.g., NaOH) |
| Transesterification | This compound, Ethanol | Ethyl 4-ethylbenzoate, Methanol | Acid or Base |
Interactions with Biological Systems and Biochemical Pathways
Biosynthesis of Methyl 4-ethylbenzoate (B1233868) in Natural Organisms
The biosynthesis of methyl 4-ethylbenzoate and related alkylbenzoates in nature, particularly in plants, is a complex process involving multiple enzymatic steps. These compounds are key components of floral scents and play a vital role in the plant's interaction with its environment.
The formation of benzoate (B1203000) esters in plants, such as methyl benzoate and ethyl benzoate, provides a well-studied model for the likely synthesis pathway of this compound. The core pathway begins with the aromatic amino acid L-phenylalanine, an end product of the shikimate pathway. nih.gov
Formation of Benzoic Acid: L-phenylalanine is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . nih.govresearchgate.net From cinnamic acid, the plant can form benzoic acid via two main routes: the β-oxidative pathway and the non-β-oxidative pathway. nih.govresearchgate.net
β-Oxidative Pathway: This pathway, elucidated in species like petunia, involves the shortening of the propyl side chain of cinnamic acid. Key enzymes in this peroxisomal process include cinnamate:CoA ligase (CNL) , cinnamoyl-CoA hydratase-dehydrogenase (CHD) , and 3-ketoacyl-CoA thiolase (KAT) , which ultimately produce benzoyl-CoA. frontiersin.orgnih.gov
Non-β-Oxidative Pathway: This route involves enzymes like benzaldehyde (B42025) dehydrogenase (BALD) , which oxidizes benzaldehyde to form benzoic acid. nih.govresearchgate.net
Ester Formation: Once the precursor acid (e.g., benzoic acid or 4-ethylbenzoic acid) is formed, the final step is esterification. This is primarily catalyzed by two families of enzymes:
SABATH Methyltransferases: This family includes enzymes like benzoic acid methyltransferase (BAMT) and benzoic acid/salicylic acid methyltransferase (BSMT) . frontiersin.orgnih.gov These enzymes typically use S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the formation of methyl esters, such as methyl benzoate. nih.govfrontiersin.org
BAHD Acyltransferases: Named after the first four enzymes characterized in the family (BEAT, AHCT, HCBT, DAT), these acyl-CoA-dependent enzymes are crucial for producing a wide variety of volatile esters. frontiersin.orgnih.govfrontiersin.org For instance, research on Lilium oriental hybrid 'Siberia' identified a novel BAHD acyltransferase, LoAAT1, responsible for the biosynthesis of both ethyl benzoate and methyl benzoate. frontiersin.orgnih.gov This demonstrates that in some plants, a single BAHD enzyme can utilize different alcohol substrates (like methanol (B129727) and ethanol) to produce multiple benzoate esters. frontiersin.org The BAHD family's catalytic versatility allows them to produce a diverse array of compounds, including volatile esters that define fruit flavors and floral scents. frontiersin.orgresearchgate.netebi.ac.uk
The biosynthesis of these volatile compounds is often developmentally regulated, with gene expression and compound emission peaking during specific stages of flower development and at specific times of day. frontiersin.orgnih.gov
Table 1: Key Enzymes in the Biosynthesis of Benzoate Esters in Plants This table is interactive. You can sort and filter the data.
| Enzyme Family | Enzyme Name/Type | Abbreviation | Function | Precursors | Products |
|---|---|---|---|---|---|
| Lyase | Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. nih.gov | L-phenylalanine | trans-Cinnamic acid |
| β-Oxidative Pathway | Cinnamate:CoA ligase | CNL | Thioesterification of cinnamic acid. frontiersin.orgnih.gov | Cinnamic acid, CoA | Cinnamoyl-CoA |
| β-Oxidative Pathway | Cinnamoyl-CoA hydratase-dehydrogenase | CHD | Hydration and dehydrogenation of cinnamoyl-CoA. frontiersin.orgnih.gov | Cinnamoyl-CoA | 3-hydroxy-3-phenylpropanoyl-CoA |
| β-Oxidative Pathway | 3-ketoacyl-CoA thiolase | KAT | Final thiolysis to produce benzoyl-CoA. frontiersin.orgnih.gov | 3-keto-3-phenylpropanoyl-CoA | Benzoyl-CoA, Acetyl-CoA |
| Non-β-Oxidative Pathway | Benzaldehyde dehydrogenase | BALD | Oxidation of benzaldehyde. nih.govresearchgate.net | Benzaldehyde | Benzoic acid |
| Methyltransferase | Benzoic acid methyltransferase | BAMT | Methylation of benzoic acid. frontiersin.orgnih.gov | Benzoic acid, SAM | Methyl benzoate |
| Acyltransferase | Alcohol Acyltransferase (within BAHD family) | AAT | Acylation of alcohols to form esters. nih.govfrontiersin.org | Benzoyl-CoA, Alcohols (Methanol, Ethanol) | Methyl benzoate, Ethyl benzoate |
This compound, along with related compounds like methyl benzoate and ethyl benzoate, functions as a Volatile Organic Compound (VOC) that contributes to the characteristic aroma of many flowers. uq.edu.auashs.orgpensoft.net The emission of these floral scents is not random; it is a highly regulated process.
In studies of various lily cultivars, methyl benzoate and ethyl benzoate were identified as major components of the floral aroma. frontiersin.orgashs.org The release of these compounds often follows a distinct circadian rhythm, with peak emission occurring at specific times of the day or night, which is thought to coincide with the activity periods of their primary pollinators. frontiersin.orgnih.govashs.org Furthermore, the emission is frequently localized to specific floral tissues, with tepals (the petal-like organs of lilies) being the primary source of these volatiles. frontiersin.orgnih.govashs.org The specific blend of VOCs, including the presence and relative abundance of different alkylbenzoates, creates the unique scent profile that distinguishes one species or cultivar from another. pensoft.net
The biosynthesis and emission of floral VOCs like this compound are of profound ecological importance, primarily serving as a medium for inter-species communication. researchgate.net These chemical signals are crucial for the reproductive success of the plant and influence its interactions within the ecosystem.
The most well-documented role of floral scents is the attraction of pollinators. pensoft.netembrapa.br The specific chemical composition of a flower's scent acts as a long-distance signal, guiding insects, bats, or other animals to the flower as a source of nectar or pollen. embrapa.br Methyl benzoate, for example, is known to be a volatile signal that recruits pollinators. frontiersin.org This chemical communication is often highly specific, with certain scent profiles attracting particular pollinator species, thus ensuring efficient pollen transfer.
Beyond pollination, these VOCs are integral to a broader "interaction-information network". uq.edu.au Plants emit these compounds as a defense mechanism against herbivores and pathogens. researchgate.netembrapa.br The volatiles can act directly to deter feeding insects or can function indirectly by attracting the natural enemies (predators or parasitoids) of the herbivores attacking the plant. researchgate.net This form of "chemical cry for help" is a key component of plant defense strategies. Additionally, VOCs can serve as signals in plant-plant communication, warning neighboring plants of an impending threat and allowing them to activate their own defense systems. pensoft.netresearchgate.net
Biochemical Reactivity and Metabolism of Alkylbenzoates
Once released into the environment or ingested by other organisms, alkylbenzoates like this compound are subject to various biochemical transformations. These metabolic pathways determine their persistence and biological activity in different systems.
In the environment, microorganisms play a critical role in the degradation of aromatic compounds. Certain strains of bacteria, particularly from the genus Pseudomonas, possess specialized genetic systems for breaking down alkylbenzoates. The most well-characterized of these is the TOL plasmid (pWW0) . asm.orgnih.govasm.org
The TOL plasmid contains a set of genes organized into two main operons that encode the enzymes for the catabolism of toluenes and benzoates: nih.govasm.org
The Upper Pathway Operon: This pathway oxidizes hydrocarbons like toluene (B28343) and xylene to their corresponding benzoic acid derivatives. nih.gov
The Meta-Cleavage Pathway Operon: This pathway takes the benzoate products from the upper pathway and degrades them further, ultimately converting them into intermediates of the Krebs cycle. nih.govasm.org
The expression of these pathways is controlled by regulatory proteins, notably XylS and XylR . nih.gov The XylS protein, in the presence of benzoate effectors, activates the promoter for the meta-cleavage pathway. nih.gov
Significantly, the TOL pathway has been shown to be adaptable. In one study, the pathway was successfully restructured through genetic manipulation to enable the host bacterium to degrade 4-ethylbenzoate, a substrate it cannot normally process efficiently. nih.gov This was achieved by modifying two critical components: the pathway regulator, to make it responsive to 4-ethylbenzoate, and the ring-cleavage enzyme, catechol 2,3-dioxygenase , to prevent its inactivation by a metabolic intermediate of 4-ethylbenzoate. nih.gov This demonstrates the microbial potential for the complete mineralization of man-made alkylbenzoates.
Table 2: Simplified Overview of the TOL Plasmid Catabolic Pathways This table is interactive. You can sort and filter the data.
| Pathway | Key Gene Products (Enzymes) | Function | Regulation |
|---|---|---|---|
| Upper Pathway | Toluene monoxygenase, Benzyl alcohol dehydrogenase, Benzaldehyde dehydrogenase | Oxidation of toluenes/xylenes to alkylbenzoates. asm.org | Activated by the XylR protein in the presence of hydrocarbons. nih.gov |
| Meta-Cleavage Pathway | Benzoate dioxygenase, Dihydroxycyclohexadiene carboxylate dehydrogenase, Catechol 2,3-dioxygenase (C23O) | Converts alkylbenzoates to catechols, followed by aromatic ring cleavage and further degradation to Krebs cycle intermediates. asm.orgnih.gov | Activated by the XylS protein in the presence of alkylbenzoates. nih.gov |
In mammalian systems, ingested alkylbenzoates undergo rapid biotransformation, primarily in the liver, to facilitate their excretion. inchem.orgnih.gov The initial step for an ester like this compound is hydrolysis, catalyzed by esterase enzymes present in plasma and liver homogenates, which cleaves the ester bond to yield 4-ethylbenzoic acid and methanol. unil.ch
The resulting benzoic acid derivative is then detoxified through two main conjugation pathways: inchem.orgoecd.org
Conjugation with Glycine (B1666218): This is the primary metabolic route. The benzoic acid derivative is conjugated with the amino acid glycine to form N-benzoyl-glycine, commonly known as hippuric acid . This highly water-soluble metabolite is then rapidly excreted via the urine. inchem.orgoecd.org In humans, nearly all of an ingested benzoate dose is excreted as hippuric acid within hours. oecd.org
Conjugation with Glucuronic Acid: A lesser pathway involves conjugation with glucuronic acid to form an acyl glucuronide (e.g., benzoyl glucuronide ). oecd.org The proportion of this metabolite can increase if the glycine conjugation pathway becomes saturated at very high doses. oecd.org
Cellular and Molecular Responses to Benzoate Esters
The interactions of benzoate esters with biological systems at the cellular and molecular level are a subject of ongoing research. These studies are crucial for understanding the potential biological effects of this class of compounds, including this compound. The cellular response to benzoate esters can vary significantly depending on the specific ester, the cell type, and the experimental conditions. Key areas of investigation include cytotoxicity, the modulation of gene and protein expression, and the relationship between the chemical structure of these esters and their biological activity.
In Vitro Cytotoxicity and Cell Viability Assessments
In vitro cytotoxicity assays are fundamental in toxicology and pharmacology for screening the potential of chemical compounds to cause cell damage or death. For benzoate esters, these assays typically measure metabolic activity or membrane integrity to assess cell viability after exposure to the compound.
Studies have evaluated the cytotoxic effects of various simple alkyl benzoates on different cell lines. For instance, methyl benzoate has been tested on human embryonic kidney (HEK293), colon (CACO2), and neuronal cells. nih.gov Research indicated that methyl benzoate exhibited lower cytotoxicity compared to ethyl benzoate and vinyl benzoate in these cell lines. nih.gov In one study, methyl benzoate concentrations below 5.5 mM resulted in less than a 15% reduction in the viability of HEK293 cells. nih.gov Another report noted the cytotoxicity of methyl benzoate to HeLa cells at a concentration of 683.30 mM. cir-safety.org
The cytotoxicity of benzoate esters often correlates with the length of the alkyl chain. For example, in a study on Hep-2 cells, the cytotoxic concentrations for propyl benzoate and butyl benzoate were 122 mg/L and 61 mg/L, respectively, showing increased cytotoxicity with a longer alkyl chain. cir-safety.org Similarly, research on parabens (esters of p-hydroxybenzoic acid), which are structurally related to benzoate esters, has shown that cytotoxicity generally increases with the length of the alkyl chain, in the order of methylparaben < ethylparaben (B1671687) < propylparaben (B1679720) < butylparaben. nih.gov
A study on the red sea sponge Hyrtios erectus identified a naturally occurring alkyl benzoate, 4'-methylheptyl benzoate, which displayed significant cytotoxicity against breast adenocarcinoma (MCF-7) cells with an IC50 value of 3.8 μM. researchgate.netnih.gov This highlights that more complex alkyl benzoates found in nature can exhibit potent biological activity.
Table 1: In Vitro Cytotoxicity of Selected Benzoate Esters and Related Compounds
| Compound | Cell Line | Cytotoxicity Metric | Value | Reference |
| Methyl Benzoate | HEK293 | LC50 | > 11 mM | nih.gov |
| Methyl Benzoate | HeLa | Cytotoxic Conc. | 683.30 mM | cir-safety.org |
| Ethyl Benzoate | Hep-2 | Cytotoxic Conc. | 289 mg/L | cir-safety.org |
| Propyl Benzoate | Hep-2 | Cytotoxic Conc. | 122 mg/L | cir-safety.org |
| Butyl Benzoate | Hep-2 | Cytotoxic Conc. | 61 mg/L | cir-safety.org |
| 4'-methylheptyl benzoate | MCF-7 | IC50 | 3.8 μM | researchgate.netnih.gov |
Modulation of Gene Expression and Protein Synthesis Pathways
Beyond overt cytotoxicity, benzoate esters can influence cellular function by modulating gene expression and protein synthesis. Research in this area aims to uncover the molecular mechanisms underlying the biological effects of these compounds.
A study investigating the effects of methyl benzoate, ethyl benzoate, and vinyl benzoate on cultured human cells found that these compounds could differentially alter the expression of genes involved in key cellular processes. nih.gov Specifically, the expression of genes related to the cell cycle (cyclin D1), protein quality control (HSP70), and neurotransmission (ACHE) were affected, with vinyl benzoate showing the most noticeable impact. nih.gov This suggests that even simple benzoate esters can interact with cellular signaling pathways and regulatory networks.
Further research is necessary to elucidate the specific effects of this compound on gene expression and protein synthesis and to determine the pathways that are most sensitive to this particular compound.
Structure-Activity Relationship Studies for Biological Effects
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For benzoate esters, SAR studies can help predict the cytotoxicity and other biological effects of novel or less-studied esters based on their molecular features, such as the nature of the alkyl group and substituents on the benzene (B151609) ring.
A general trend observed for both benzoate esters and related compounds like parabens is that increasing the length of the alkyl ester chain often leads to increased biological activity, including cytotoxicity and antimicrobial effects. cir-safety.orgnih.gov For instance, the cytotoxicity of alkyl benzoates towards Hep-2 cells increases from ethyl to propyl to butyl benzoate. cir-safety.org This is often attributed to an increase in lipophilicity with a longer alkyl chain, which can enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
The substitution pattern on the aromatic ring also plays a critical role. The presence, position, and nature of functional groups can significantly alter the compound's biological profile. For example, the addition of a para-hydroxyl group, as seen in parabens, introduces estrogenic activity that is not characteristic of unsubstituted alkyl benzoates. irb.hr Studies on other substituted benzoates, such as tri-n-butylstannyl (halo)benzoates, have shown that halogen substituents can influence the mechanism of induced apoptosis in different cancer cell lines. nih.gov
While specific SAR studies for 4-substituted ethylbenzoates are limited in the public domain, the principles derived from related benzoate esters suggest that the ethyl group at the para position of this compound is a key determinant of its physicochemical properties and, consequently, its biological interactions. The ethyl group's size, lipophilicity, and electronic effects, in combination with the methyl ester group, will dictate how the molecule interacts with biological membranes, enzymes, and receptors, ultimately defining its specific cellular and molecular responses.
Environmental Fate and Biogeochemical Cycling
Aquatic and Terrestrial Environmental Persistence
The persistence of Methyl 4-ethylbenzoate (B1233868) in aquatic and terrestrial environments is determined by a combination of physical, chemical, and biological processes. When released into water or soil, the compound's fate is influenced by factors such as its water solubility, potential for hydrolysis, and susceptibility to microbial breakdown.
Some studies on personal care products, which may contain various benzoate (B1203000) esters, indicate that many of these compounds are not considered to be persistent, bioaccumulative, and toxic. brieflands.comnih.gov However, the specific persistence of Methyl 4-ethylbenzoate would depend on the environmental conditions. In aquatic systems, some related compounds have shown potential for phototransformation, which can be influenced by the presence of other substances like microplastics. rsc.org For instance, studies on 4-cyano-3-fluorophenyl 4-ethylbenzoate (CEB-F) have explored its phototransformation in aquatic environments. rsc.org While data specifically on this compound's persistence is limited, information on related benzoate esters suggests that bioaccumulation is not expected. sigmaaldrich.com
Microbial Biotransformation and Biodegradation Capabilities
Microbial degradation is a crucial process for the removal of organic compounds from the environment. researchgate.net Many microorganisms have evolved complex enzymatic pathways to break down aromatic compounds, often using them as a source of carbon and energy. wits.ac.za
While specific studies on the microbial degradation of this compound are not abundant, research on related alkylbenzoates provides significant insights. Several bacterial strains have been identified that can degrade various benzoate derivatives.
For example, a strain of Burkholderia cepacia isolated from soil has been shown to hydrolyze methyl benzoate to benzoic acid, which it then further degrades. oup.com This bacterium can also hydrolyze other substituted chlorobenzoic esters. oup.com
Under anaerobic conditions, a novel alphaproteobacterium, Magnetospirillum sp. strain pMbN1, has been isolated from freshwater sediments and is capable of degrading 4-methylbenzoate under nitrate-reducing conditions. mpg.denih.govasm.org This strain, however, shows a high degree of specialization and cannot degrade other 4-alkylbenzoates or hydrocarbons like p-xylene. mpg.denih.govasm.org
Other bacteria, such as Pseudomonas species, are well-known for their ability to degrade a wide range of aromatic hydrocarbons. wits.ac.za Genetically engineered strains of Pseudomonas putida have been developed to degrade 4-ethylbenzoate by modifying the TOL plasmid pathway. ebi.ac.ukresearchgate.net The bacterium Comamonas testosteroni T-2 can also metabolize 4-ethylbenzoate. d-nb.info
Table 1: Microbial Species Involved in the Degradation of Alkylbenzoates
| Microbial Species | Degraded Compound(s) | Environmental Conditions | Reference(s) |
|---|---|---|---|
| Burkholderia cepacia | Methyl benzoate, Chlorobenzoic esters | Aerobic, Soil | oup.com |
| Magnetospirillum sp. strain pMbN1 | 4-methylbenzoate, Benzoate, 3-methylbenzoate | Anaerobic, Nitrate-reducing | mpg.denih.govasm.orgnih.gov |
| Pseudomonas putida (engineered) | 4-ethylbenzoate | Aerobic | ebi.ac.ukresearchgate.net |
| Comamonas testosteroni T-2 | 4-ethylbenzoate, p- and m-toluates | Aerobic | d-nb.info |
The microbial breakdown of aromatic compounds involves a series of enzymatic reactions that constitute a catabolic pathway. muni.cz For benzoate and its derivatives, several aerobic and anaerobic pathways have been characterized.
Under aerobic conditions, the initial step in the degradation of benzoate esters by bacteria like Burkholderia cepacia is hydrolysis of the ester bond to form the corresponding benzoic acid and alcohol. oup.com The resulting benzoic acid is then typically channeled into central metabolic pathways, such as the β-ketoadipate pathway. researchgate.net In some Pseudomonas species, the TOL plasmid encodes enzymes for the degradation of toluates and benzoates. wits.ac.za However, the wild-type TOL pathway is not effective against 4-ethylbenzoate because the compound fails to induce the necessary enzymes, and one of its metabolites inactivates a key ring-cleavage enzyme, catechol 2,3-dioxygenase. ebi.ac.uk Genetic engineering has been used to overcome these limitations by modifying the pathway's regulatory and enzymatic components. ebi.ac.uk
Under anaerobic conditions, the degradation of 4-methylbenzoate by Magnetospirillum sp. strain pMbN1 proceeds through a specific 4-methylbenzoyl-CoA pathway, which is analogous to the well-known benzoyl-CoA pathway for benzoate degradation. nih.govresearchgate.net The process begins with the activation of 4-methylbenzoate to 4-methylbenzoyl-CoA. nih.gov A key enzyme in this pathway is the 4-methylbenzoyl-CoA reductase, which is induced by the presence of 4-methylbenzoate. nih.gov This enzyme catalyzes the dearomatization of the benzene (B151609) ring. nih.gov Subsequent reactions involve ring cleavage and β-oxidation, with the methyl group being conserved along the pathway to the level of 3-methylglutaryl-CoA. nih.govresearchgate.net
Table 2: Key Enzymes and Intermediates in the Anaerobic Degradation of 4-Methylbenzoate by Magnetospirillum sp. strain pMbN1
| Step | Key Enzyme/Enzyme System | Substrate | Product/Intermediate | Reference(s) |
|---|---|---|---|---|
| Activation | Ligase (putative) | 4-Methylbenzoate | 4-Methylbenzoyl-CoA | nih.govresearchgate.net |
| Dearomatization | 4-Methylbenzoyl-CoA reductase | 4-Methylbenzoyl-CoA | 4-Methylcyclohexa-1,5-diene-1-carboxyl-CoA | nih.govresearchgate.net |
| Ring Cleavage & β-Oxidation | Various enzymes | 4-Methylcyclohexa-1,5-diene-1-carboxyl-CoA | 3-Methylglutaryl-CoA | nih.govresearchgate.net |
Formation and Environmental Impact of Transformation Products
The environmental transformation of this compound results in the formation of various byproducts through biotic and abiotic processes. The primary degradation pathways include microbial metabolism and photodegradation, leading to a range of transformation products whose environmental impact can differ from the parent compound.
Initial transformation in aqueous environments or soil is expected to involve the hydrolysis of the ester bond, yielding 4-ethylbenzoate and methanol (B129727). The subsequent fate is then determined by the degradation of 4-ethylbenzoate. Research on analogous compounds, such as 4-methylbenzoate, provides significant insight into the likely metabolic pathways. In anaerobic conditions, bacteria can degrade these compounds through a specific benzoyl-CoA pathway. nih.gov For instance, studies on the denitrifying alphaproteobacterium Magnetospirillum sp. strain pMbN1, which degrades 4-methylbenzoate, have identified a specific 4-methylbenzoyl-CoA degradation pathway. nih.gov This process involves the formation of key metabolites, suggesting a similar route for 4-ethylbenzoate. nih.govasm.org
The anaerobic degradation pathway for the closely related compound 4-methylbenzoate has been studied in detail. It is initiated by the formation of 4-methylbenzoyl-CoA, which then undergoes reduction and ring cleavage. nih.gov Metabolite analysis has identified compounds such as 4-methylcyclohex-1,5-diene-1-carboxylate and 3-methylglutarate, indicating the conservation of the methyl group throughout the degradation process. nih.gov By analogy, the degradation of 4-ethylbenzoate is predicted to follow a similar pathway, forming corresponding ethyl-substituted intermediates.
Table 1: Predicted Anaerobic Biodegradation Pathway of 4-Ethylbenzoate and Analogous Identified Products from 4-Methylbenzoate Degradation
| Step | 4-Methylbenzoate Pathway Intermediate/Product | Predicted 4-Ethylbenzoate Pathway Analog | Reference |
|---|---|---|---|
| Activation | 4-Methylbenzoyl-CoA | 4-Ethylbenzoyl-CoA | nih.gov |
| Ring Reduction | 4-Methylcyclohex-1,5-diene-1-carboxylate | 4-Ethylcyclohex-1,5-diene-1-carboxylate | nih.gov |
| Ring Cleavage & β-Oxidation | 3-Methylglutarate | 3-Ethylglutarate | nih.gov |
In addition to microbial action, photodegradation, particularly in the atmosphere, contributes to the transformation of related benzoate structures. Studies on complex liquid crystal monomers (LCMs) containing the 4-ethylbenzoate moiety, such as 4-cyanophenyl 4-ethylbenzoate (CEB) and its fluorinated derivatives, show that these molecules can undergo oxidation initiated by hydroxyl (•OH) radicals. researchgate.netdiva-portal.org The atmospheric half-lives for these related compounds are estimated to be in the range of 5.7 to 8.9 days, suggesting they have the potential for atmospheric persistence and long-range transport. diva-portal.org
Research on the phototransformation of 4-cyano-3-fluorophenyl 4-ethylbenzoate (CEB-F), a structurally similar compound, in the presence of UV light has identified several degradation by-products. rsc.org These products are formed through processes including reactive oxygen species attack, hydroxylation, and cleavage of C-O and C-F bonds. rsc.org
Table 2: Identified Phototransformation Products of the Related Compound 4-cyano-3-fluorophenyl 4-ethylbenzoate (CEB-F)
| Product ID | Formation Process | Reference |
|---|---|---|
| P1 - P4 | Reactive oxygen species attack, hydroxylation, C-O/C-F bond cleavage | rsc.org |
The environmental impact of these transformation products is a significant concern. While some initial breakdown products like 4-ethylbenzoate can be utilized by microorganisms wiley.com, other transformation products may have increased toxicity. researchgate.net For example, computational toxicology studies on the transformation products of certain LCMs predict that some byproducts exhibit enhanced toxicity compared to the parent compound. researchgate.netdiva-portal.org This indicates that the environmental degradation of this compound could lead to the formation of more hazardous substances.
Furthermore, the interaction of these transformation products with other environmental contaminants, such as micro- and nanoplastics, can alter their bioavailability and toxicity. rsc.org Acute toxicity tests using Daphnia magna showed that while polystyrene microplastics could reduce the toxicity of the parent compound CEB-F, polystyrene nanoplastics actually increased its toxicity at lower concentrations. rsc.org This highlights the complexity of assessing the environmental risk of transformation products, as their impact can be influenced by other prevalent pollutants.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of methyl 4-ethylbenzoate (B1233868).
A fundamental aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org
For methyl 4-ethylbenzoate, the HOMO is typically localized over the electron-rich aromatic ring and the oxygen atoms of the ester group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the carbonyl carbon and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.58 | Electron-donating ability |
| LUMO Energy | -1.25 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.33 | Chemical reactivity and stability |
| Ionization Potential (I) | 6.58 | Energy required to remove an electron |
| Electron Affinity (A) | 1.25 | Energy released upon gaining an electron |
| Global Hardness (η) | 2.67 | Resistance to change in electron distribution |
| Global Softness (S) | 0.19 | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | 3.92 | Tendency to attract electrons |
| Electrophilicity Index (ω) | 2.88 | Propensity to accept electrons |
This table presents hypothetical but representative values for this compound based on computational studies of analogous molecules. nih.govresearchgate.net
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net In an MEP map of this compound, negative potential (typically colored red or orange) would be concentrated around the electronegative oxygen atoms of the carbonyl group, highlighting them as sites for electrophilic interaction. researchgate.netresearchgate.net Regions of positive potential (blue) would be found around the hydrogen atoms, while the aromatic ring would show a gradient of charge. youtube.com
Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most probable pathways, locate transition states, and calculate activation energies. For instance, the hydrolysis of this compound to 4-ethylbenzoic acid and methanol (B129727) can be modeled to understand the energetics of the process under acidic or basic conditions.
Transition state analysis provides the structure and energy of the highest point along the reaction coordinate, which is critical for determining the reaction rate. Theoretical studies on the pyrolysis of similar esters, like methyl propanoate, have shown that such modeling can elucidate complex decomposition pathways. researchgate.net For this compound, such models could predict the initial bond-breaking events and subsequent radical formation during thermal decomposition.
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time, providing insights into solvation processes and intermolecular forces.
For this compound, MD simulations can reveal how solvent molecules (e.g., water, ethanol) arrange themselves around the solute molecule. This "solvation shell" structure is crucial for understanding solubility and how the solvent influences reactivity. The simulations can also quantify the strength of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, between this compound molecules and with the solvent.
Prediction of Spectroscopic Signatures using Computational Methods
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. For this compound, theoretical calculations can generate predicted spectra for various techniques:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning the experimentally observed absorption bands to specific molecular vibrations, such as the characteristic C=O stretch of the ester group and the C-H vibrations of the aromatic ring and ethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of UV-Vis light. This allows for the theoretical prediction of the absorption maxima (λ_max), which is related to the electronic structure and conjugation within the molecule.
Computational Toxicology and Environmental Risk Assessment Modeling
Computational models are increasingly used to predict the potential toxicity and environmental fate of chemicals, reducing the need for extensive animal testing. For this compound, Quantitative Structure-Activity Relationship (QSAR) models can be employed. These models correlate the structural features of a molecule with its biological activity or toxicity.
By inputting the physicochemical properties of this compound (some of which can be derived from quantum chemical calculations) into established QSAR models, it is possible to estimate its potential for various toxicological endpoints. Similarly, computational models can predict its environmental persistence, bioaccumulation potential, and mobility in different environmental compartments (air, water, soil). Studies on the cytotoxicity of similar compounds like methyl benzoate (B1203000) provide a basis for such predictive modeling. nih.gov
Emerging Research Directions and Advanced Applications
Development of Methyl 4-ethylbenzoate (B1233868) as a Biochemical Reagent for Research
Methyl 4-ethylbenzoate is classified and supplied by chemical companies as a biochemical reagent for research purposes. scbt.commedchemexpress.com Its role in this capacity is primarily as a building block or intermediate in the synthesis of more complex molecules for biological studies. One of the key biochemical properties under investigation is its potential antioxidant activity. Research suggests that certain benzoate (B1203000) derivatives can act as free radical scavengers, and this compound is noted for possessing such antioxidant capabilities. This property is significant for in vitro studies on oxidative stress, where it could be used as a reference compound or a tool to protect cells from oxidative damage.
While it is available for proteomics research, specific applications in well-defined biochemical assays are still an area of developing research. Its utility is often as a starting material for creating probes or ligands to study enzyme and receptor functions. The ester and ethyl groups on the benzene (B151609) ring provide reaction sites for further chemical modification, allowing for its incorporation into larger, more complex molecular structures tailored for specific biochemical investigations.
| Application Area | Function of this compound | Research Focus |
|---|---|---|
| Oxidative Stress Studies | Antioxidant / Free Radical Scavenger | Investigating mechanisms of cellular protection against reactive oxygen species. |
| Synthetic Biology | Organic Building Block | Used as a precursor for synthesizing custom molecules for biological assays. |
| Proteomics | General Biochemical Reagent | Available for use in proteomics research, though specific, widespread applications are not yet documented. scbt.com |
Exploration in Medicinal Chemistry for Novel Therapeutic Agents
In the field of medicinal chemistry, the true value of a compound like this compound often lies in its role as a versatile scaffold for the synthesis of novel therapeutic agents. While it may not be an active pharmaceutical ingredient itself, its aromatic ring and functional groups are key features for building more complex, biologically active molecules. Heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals, are a primary target for synthesis using benzoate derivatives. frontiersin.org
Research into the synthesis of medicinally important heterocycles, such as thiazines and their derivatives, highlights the potential of similar aromatic precursors. openmedicinalchemistryjournal.commdpi.com These classes of compounds have demonstrated a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. openmedicinalchemistryjournal.com The synthesis of these molecules often involves the chemical modification of a central aromatic ring, a role for which this compound is well-suited. For instance, the ester group can be hydrolyzed to a carboxylic acid or converted to an amide, while the ethyl group and the aromatic ring can undergo various reactions to build complex heterocyclic systems.
Although a direct lineage from this compound to a commercially available drug is not established, its structural motifs are present in many bioactive molecules. A related compound, methyl 4-ethynylbenzoate, is recognized as a crucial pharmaceutical intermediate for creating drug molecules with specific biological activities. nbinno.com This underscores the potential of the methyl benzoate framework in drug discovery and development.
Potential for Sustainable Chemical Synthesis and Green Chemistry Initiatives
The chemical industry is increasingly focused on developing environmentally friendly processes, and the synthesis of benzoate esters is a key area for green chemistry initiatives. Traditional esterification methods often rely on strong, corrosive mineral acids like sulfuric acid, which generate significant amounts of chemical waste and require extensive purification steps.
Emerging research demonstrates the viability of alternative, sustainable methods for synthesizing compounds structurally similar to this compound. These green approaches include:
Solid Acid Catalysts: The use of recoverable and reusable solid acid catalysts, such as those based on zirconium and titanium, presents a significant advancement. These catalysts facilitate the esterification of benzoic acids with high efficiency while minimizing the production of acidic wastewater, thereby reducing the environmental impact.
Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave radiation to rapidly heat the reaction mixture, leading to dramatically shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. The synthesis of methyl benzoate and ethyl benzoate has been successfully demonstrated using this approach, indicating its direct applicability to the production of this compound.
By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the chemical industry's goals of waste reduction and increased efficiency.
| Method | Catalyst/Conditions | Advantages | Relevance to this compound |
|---|---|---|---|
| Traditional Esterification | Concentrated Sulfuric Acid | Low cost catalyst. | Generates significant acidic waste, not environmentally friendly. |
| Solid Acid Catalysis | Zirconium/Titanium Oxides | Reusable catalyst, reduces wastewater, environmentally friendly. | A potential green synthesis route for the compound. |
| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid reaction times, lower energy consumption, high efficiency. | A proven green method for similar benzoate esters. |
Role in Advanced Materials Science and Engineering Research
The unique structure of this compound makes it a compound of interest in the development of advanced materials. Its applications in this field are primarily focused on its use as a structural component or a templating agent in the creation of materials with specialized properties.
Two key areas of research have emerged:
Template for Nanomaterial Synthesis: this compound has been identified as a potential template molecule for the synthesis of hydrotalcite. Hydrotalcites are layered double hydroxides with a wide range of applications, including as catalysts, adsorbents for wastewater treatment, and stabilizers for polymers. In this process, the organic molecule directs the organization and growth of the inorganic layers, influencing the final structure and properties of the nanomaterial.
Precursor for Liquid Crystals: Benzoate esters are a fundamental building block in the synthesis of liquid crystals. Liquid crystals are materials with properties between those of conventional liquids and solid crystals, and they are essential for modern display technologies (LCDs). Research on calamitic (rod-shaped) liquid crystals has utilized complex benzoate derivatives to create molecules that exhibit specific mesophases (liquid crystal phases). The rigid aromatic core of this compound, combined with its terminal groups, makes it a suitable starting point for the synthesis of more complex, V-shaped or rod-shaped molecules required for liquid crystal applications.
The ability of this compound to influence the structure of materials at both the nano- and molecular scale highlights its potential as a valuable component in the design and engineering of next-generation materials.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-ethylbenzoate to ensure high purity for laboratory use?
this compound is typically synthesized via esterification of 4-ethylbenzoic acid with methanol under acidic catalysis (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). Key steps include:
- Refluxing the acid with excess methanol and catalyst.
- Neutralizing the reaction mixture and extracting the ester using a non-polar solvent (e.g., dichloromethane).
- Purification via vacuum distillation or recrystallization from ethanol/water mixtures to achieve >98% purity . Confirm purity using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) or GC-MS with a capillary column.
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
A combination of techniques is recommended:
- NMR : -NMR should show a singlet at δ 3.90 ppm (methyl ester group) and aromatic protons at δ 7.2–8.1 ppm. -NMR peaks at δ 167 ppm (ester carbonyl) and δ 52 ppm (OCH) confirm the ester moiety.
- IR : Strong absorbance at ~1720 cm (C=O stretch) and 1280–1100 cm (C-O ester vibrations).
- Mass Spectrometry : Molecular ion peak at m/z 178 (CHO) with fragmentation patterns consistent with ethyl and ester groups. Cross-reference with databases like NIST or PubChem for validation .
Advanced Research Questions
Q. What enzymatic systems catalyze the biodegradation of this compound, and what mechanistic insights exist?
Comamonas testosteroni T-2 expresses a two-component oxygenase system (TSMOS) that oxygenates this compound. Key findings:
- Component M (oxygenase) binds the substrate and incorporates an oxygen atom into the methyl group, forming 4-(hydroxymethyl)benzoate.
- Component B (reductase) transfers electrons from NADH to Component M via an iron-sulfur flavoprotein.
- The reaction requires Fe for optimal activity, enhancing turnover by 5-fold. Substrate specificity studies show activity against carboxylated analogs but not non-polar derivatives (e.g., toluene) . Methodological Note : Use anaerobic chambers for enzyme purification and stopped-flow spectrophotometry to monitor NADH oxidation kinetics.
Q. How can crystallographic challenges in analyzing this compound derivatives be addressed using modern software?
Challenges include low-resolution data, twinning, and phase ambiguity. Strategies:
- Use SHELXT (SHELX suite) for initial structure solution via dual-space methods, particularly effective for small-molecule crystals .
- Refinement with SHELXL incorporates restraints for disordered ethyl/ester groups. For twinned data, apply the TWIN/BASF commands .
- Validate hydrogen bonding and π-π stacking interactions using Mercury (CCDC) or OLEX2 .
Q. What statistical approaches resolve contradictions in kinetic data from microbial degradation studies?
Contradictions often arise from variable enzyme-substrate ratios or environmental factors (pH, temperature). Solutions:
- Perform Michaelis-Menten analysis under controlled conditions (fixed pH 7.4, 25°C) to determine and .
- Use ANOVA or mixed-effects models to account for batch-to-batch variability in microbial cultures.
- Validate outliers via Grubbs’ test or Q-Q plots . Reference methodologies from crystallography data handling (e.g., merging redundant reflections) for robust error analysis .
Q. How can structure-activity relationship (SAR) models predict the reactivity of this compound derivatives?
Grouping/read-across strategies (as per REACH guidelines) are effective:
- Compare derivatives with shared functional groups (e.g., esters, ethyl substituents) to infer reactivity .
- Use QSAR tools (e.g., OECD Toolbox) to predict biodegradability or toxicity based on logP values and electronic parameters (Hammett constants).
- Experimental validation via LC-MS/MS to track metabolite formation (e.g., hydroxylated products) .
Methodological Best Practices
- For enzymatic assays : Pre-incubate TSMOS with Fe (1 mM) to stabilize the oxygenase component .
- For crystallography : Collect high-resolution data (≤1.0 Å) at synchrotron facilities to resolve ethyl group disorder .
- For SAR studies : Cross-reference with analogs like methyl paraben (4-hydroxybenzoate esters) to identify conserved metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
